2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C27H23NO6. This compound is known for its unique structure, which includes a chromeno-pyrrole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxyphenylacetic acid with 3-hydroxybenzaldehyde under acidic conditions to form an intermediate. This intermediate is then cyclized using a suitable catalyst to form the chromeno-pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside: Similar in structure but with different functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares the 3,4-dimethoxyphenyl group but has a different core structure.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its chromeno-pyrrole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H23NO6 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H23NO6/c1-32-21-11-10-16(14-22(21)33-2)12-13-28-24(17-6-5-7-18(29)15-17)23-25(30)19-8-3-4-9-20(19)34-26(23)27(28)31/h3-11,14-15,24,29H,12-13H2,1-2H3 |
InChI Key |
FRHXTZLPBVCQPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O)OC |
Origin of Product |
United States |
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